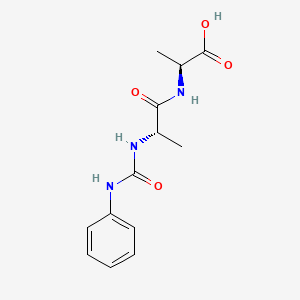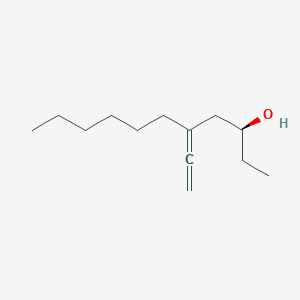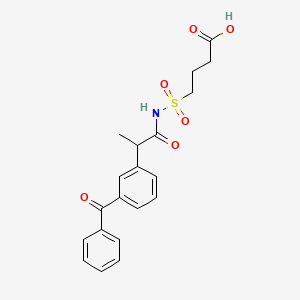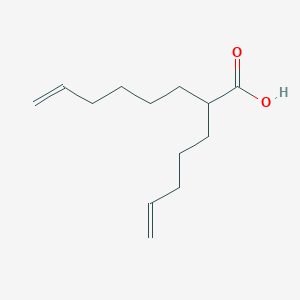![molecular formula C18H15KN2 B14227869 Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide CAS No. 830326-22-2](/img/structure/B14227869.png)
Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a potassium ion coordinated with a complex organic ligand, which includes a naphthalene ring, a pyridine ring, and an ethylideneamino group. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry and related disciplines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide typically involves the reaction of a naphthalene derivative with a pyridine derivative in the presence of a potassium base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction could produce naphthalene derivatives with reduced functional groups .
Scientific Research Applications
Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-3-yl)methanide
- Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-2-yl)methanide
Uniqueness
Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
CAS No. |
830326-22-2 |
|---|---|
Molecular Formula |
C18H15KN2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
potassium;1-naphthalen-1-yl-N-(pyridin-4-ylmethyl)ethanimine |
InChI |
InChI=1S/C18H15N2.K/c1-14(20-13-15-9-11-19-12-10-15)17-8-4-6-16-5-2-3-7-18(16)17;/h2-13H,1H3;/q-1;+1 |
InChI Key |
ARGDEHJWPXJRKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N[CH-]C1=CC=NC=C1)C2=CC=CC3=CC=CC=C32.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14227790.png)
![(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol](/img/structure/B14227811.png)

![2-pyridin-2-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14227834.png)


![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro-](/img/structure/B14227854.png)
![(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane](/img/structure/B14227861.png)
![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)


![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14227878.png)


